1-(3-Chloro-4-cyanophenyl)piperidine-3-carboxylic acid
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Overview
Description
1-(3-Chloro-4-cyanophenyl)piperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a chloro and a cyano group on the phenyl ring, along with a piperidine ring substituted at the 3-position with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-cyanophenyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Phenyl Ring: The phenyl ring with chloro and cyano substituents can be introduced through Suzuki–Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-cyanophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chloro-4-cyanophenyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-cyanophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and cyano groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(3-Chloro-4-cyanophenyl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine-3-carboxylic acid: Lacks the chloro and cyano substituents, resulting in different chemical properties and biological activity.
4-Chloro-3-cyanophenyl derivatives: Similar phenyl ring substitution but different heterocyclic core, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13ClN2O2 |
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Molecular Weight |
264.71 g/mol |
IUPAC Name |
1-(3-chloro-4-cyanophenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O2/c14-12-6-11(4-3-9(12)7-15)16-5-1-2-10(8-16)13(17)18/h3-4,6,10H,1-2,5,8H2,(H,17,18) |
InChI Key |
NQBHMJZCICCFNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=C(C=C2)C#N)Cl)C(=O)O |
Origin of Product |
United States |
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